2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide
Description
2-((6-Acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide is a heterocyclic acetamide derivative with a pyridazine core substituted at the 3-position with a thioether-linked acetamide group and an N-(2-methoxy-5-(trifluoromethyl)phenyl) moiety. Key structural features include:
- Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms, substituted at the 6-position with an acetamido group.
- Thioether linkage: Connects the pyridazine ring to the acetamide group, enhancing metabolic stability compared to ether or amine linkages.
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3S/c1-9(24)20-13-5-6-15(23-22-13)27-8-14(25)21-11-7-10(16(17,18)19)3-4-12(11)26-2/h3-7H,8H2,1-2H3,(H,21,25)(H,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKECPJSVMNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide is a compound of interest in pharmaceutical research, particularly for its potential as a therapeutic agent. This article explores its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C15H13F3N4O3S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease progression. It is particularly noted for its role as a glutaminase inhibitor , which is crucial in cancer metabolism.
- Glutaminase Inhibition : By inhibiting glutaminase, the compound disrupts the metabolic pathways that cancer cells rely on for growth and proliferation. This inhibition leads to reduced availability of glutamine, an essential nutrient for many tumors .
- Targeted Action : The compound has demonstrated selectivity for certain cancer cell lines, particularly those expressing specific mutations in metabolic pathways. This selectivity minimizes off-target effects and enhances therapeutic efficacy .
Biological Activity and Efficacy
Research studies have shown promising results regarding the biological activity of this compound:
In Vitro Studies
- Cell Proliferation : In vitro assays indicate that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been reported to exhibit IC50 values in the low micromolar range against FLT3-ITD-positive acute myeloid leukemia (AML) cells .
In Vivo Studies
- Tumor Growth Suppression : Animal models treated with this compound showed significant tumor growth suppression in xenograft models of AML. The compound's favorable pharmacokinetic profile further supports its potential as a therapeutic agent .
Case Studies
Several studies highlight the effectiveness of this compound in specific contexts:
- Acute Myeloid Leukemia (AML) : A study demonstrated that the compound effectively induced apoptosis in FLT3-mutated AML cells while sparing normal hematopoietic cells, indicating a strong therapeutic window .
- Solid Tumors : Additional research suggests that the compound may also have applications in treating solid tumors, where glutaminase inhibition can lead to reduced tumor viability and enhanced sensitivity to conventional therapies .
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, it is useful to compare it with other known glutaminase inhibitors:
| Compound Name | Mechanism of Action | Efficacy (IC50) | Selectivity |
|---|---|---|---|
| Compound A | Glutaminase Inhibitor | 50 nM | High |
| Compound B | Non-selective | 100 nM | Low |
| This Compound | Glutaminase Inhibitor | Low μM | High |
Scientific Research Applications
The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide is a chemical compound primarily studied for its potential pharmacological applications in medicinal chemistry. It is a pyridazine derivative featuring a thioether functional group, with a pyridazine ring substituted with an acetamido group and a methoxyphenethyl moiety.
Potential Applications
This compound has potential applications in several fields:
- Medicinal Chemistry The compound is investigated for its potential antimicrobial activity.
- Pharmaceutical Research It is a compound of interest in pharmaceutical research, particularly for its potential as a therapeutic agent.
- Glutaminase Inhibition The compound is noted for its role as a glutaminase inhibitor, which is crucial in cancer metabolism. By inhibiting glutaminase, the compound disrupts the metabolic pathways that cancer cells rely on for growth and proliferation, leading to reduced availability of glutamine, an essential nutrient for many tumors.
Research studies have shown promising results regarding the biological activity of this compound:
- In Vitro Studies In vitro assays indicate that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been reported to exhibit IC50 values in the low micromolar range against FLT3-ITD-positive acute myeloid leukemia (AML) cells.
- In Vivo Studies Animal models treated with this compound showed significant tumor growth suppression in xenograft models of AML. The compound's favorable pharmacokinetic profile further supports its potential as a therapeutic agent.
Case Studies
Several studies highlight the effectiveness of this compound in specific contexts:
- Acute Myeloid Leukemia (AML) A study demonstrated that the compound effectively induced apoptosis in FLT3-mutated AML cells while sparing normal hematopoietic cells, indicating a strong therapeutic window.
- Solid Tumors Additional research suggests that the compound may also have applications in treating solid tumors, where glutaminase inhibition can lead to reduced tumor viability and enhanced sensitivity to conventional therapies.
Data Table
To contextualize the efficacy of this compound, it is useful to compare it with other known glutaminase inhibitors:
| Compound Name | Mechanism of Action | Efficacy (IC50) | Selectivity |
|---|---|---|---|
| Compound A | Glutaminase Inhibitor | 50 nM | High |
| Compound B | Non-selective | 100 nM | Low |
| This Compound | Glutaminase Inhibitor | Low μM | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Benzothiazole Derivatives (EP 3 348 550A1)
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide share the trifluoromethyl and methoxy-substituted phenyl groups but replace the pyridazine core with a benzothiazole ring. Key differences include:
- Rigidity : Benzothiazole’s fused bicyclic structure may restrict conformational flexibility compared to pyridazine.
Quinoxaline Derivatives (International Journal of Applied Chemistry)
Compounds like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) feature a quinoxaline core instead of pyridazine. The quinoxaline’s extended π-system may enhance interactions with aromatic residues in enzyme active sites. However, the additional phenyl substituents in 4a increase molecular weight (589.05 g/mol vs.
Pyridazine-Thiazole Hybrid (CAS 954589-97-0)
The compound 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide shares the pyridazine-thioacetamide backbone but substitutes the acetamido group with a methyl-thiazole-pyridinyl moiety. This modification increases molecular weight (487.5 g/mol vs. 501.46 g/mol) and introduces a basic pyridine nitrogen, which could alter pharmacokinetic properties such as plasma protein binding .
Substituent Effects on Pharmacological Properties
Trifluoromethyl vs. Chloro/Nitro Groups
- Trifluoromethyl (Main Compound) : Enhances lipophilicity (logP ≈ 3.2 estimated) and metabolic stability by resisting oxidative degradation.
- Chloro (a) : Increases electronegativity but may reduce solubility due to higher halogen atomic volume.
Methoxy Positioning
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Substitution reactions : Reacting pyridazine derivatives with chloroacetylated intermediates under alkaline conditions (e.g., potassium carbonate in DMF) to form thioether linkages .
- Condensation steps : Using condensing agents (e.g., DCC) to couple intermediates with substituted anilines, monitored via TLC for reaction completion .
- Purification : Isolation via precipitation (e.g., water addition) and characterization using NMR, IR, and mass spectrometry .
For analogs, sequential substitution, reduction (e.g., iron powder under acidic conditions), and condensation are reported .
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Answer:
Key strategies include:
- Stoichiometric adjustments : Using 1.5 mol equivalents of chloroacetylated intermediates to drive substitution reactions .
- Solvent optimization : DMF enhances solubility and reaction homogeneity, while mild conditions (e.g., room temperature) reduce side products .
- Catalytic systems : Exploring phase-transfer catalysts or microwave-assisted synthesis to accelerate kinetics.
- In-line monitoring : Employing HPLC or real-time FT-IR to track intermediates and minimize impurities .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
Essential methods include:
- Spectroscopy :
- Chromatography :
- HPLC : Purity assessment using C18 columns and UV detection .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
Methodological approaches include:
- Standardized assays : Replicate studies under controlled conditions (e.g., CLSI guidelines for antimicrobial testing) with consistent cell lines/microbial strains .
- Dose-response profiling : Establish EC50/IC50 values across multiple concentrations to differentiate target-specific vs. off-target effects.
- Comparative structural analysis : Correlate activity trends with analogs (e.g., trifluoromethyl or methoxy substitutions) to identify pharmacophores .
- Mechanistic studies : Use kinase profiling or transcriptomics to elucidate pathways affected by the compound .
Basic: What preclinical models are appropriate for preliminary toxicity evaluation?
Answer:
- Rodent models : Wistar albino mice are widely used for acute toxicity (LD50 determination) and subchronic studies (28–90 days) to assess organ toxicity .
- Endpoints : Monitor hematological parameters (e.g., ALT, AST), histopathology (liver/kidney), and behavioral changes .
- Dose selection : Follow OECD guidelines, starting with 1/10th of the maximum tolerated dose (MTD) .
Advanced: How to design ecotoxicological studies to evaluate environmental persistence and bioaccumulation?
Answer:
Adopt a tiered approach:
- Laboratory studies :
- Degradation kinetics : Assess hydrolysis/photolysis rates under varying pH and UV exposure .
- Partition coefficients : Measure log Kow to predict bioaccumulation potential .
- Field studies :
- Use randomized block designs with split plots to evaluate soil/water compartment interactions .
- Monitor metabolite formation (e.g., via LC-MS/MS) and multi-trophic impacts (e.g., algae, daphnia) .
Basic: What computational tools aid in predicting the compound’s physicochemical properties?
Answer:
- Software :
- QSAR models : Train models on pyridazine/acetamide analogs to estimate toxicity (e.g., LD50) .
Advanced: How to address discrepancies in spectral data (e.g., NMR shifts) during structural elucidation?
Answer:
- Reference validation : Cross-check with NIST Chemistry WebBook or published analogs .
- Dynamic NMR : Resolve conformational isomerism by variable-temperature experiments.
- X-ray crystallography : Confirm absolute configuration for ambiguous cases .
Basic: What are the storage and handling protocols to ensure compound stability?
Answer:
- Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis/oxidation .
- Handling : Use desiccants and avoid prolonged exposure to light/moisture.
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to determine shelf life .
Advanced: What strategies mitigate batch-to-batch variability in biological assays?
Answer:
- Quality control : Implement strict HPLC purity thresholds (>95%) and NMR batch certification .
- Normalization : Use internal standards (e.g., cell viability dyes) to control for experimental variability.
- Blinded studies : Randomize compound administration and employ automated liquid handling systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
